N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide

Antimicrobial Benzimidazole-benzamide SAR

This certified benzimidazole-benzamide derivative is crucial for structure-activity relationship (SAR) studies. With a defined 4-ethoxy substituent, it fills a critical lipophilicity gap (π ≈ +0.38) between 4-methoxy and 4-propoxy analogs, enabling fine-grained antimicrobial potency resolution. Validated as a negative control in HCMV NEC inhibitor assays, it ensures experimental reproducibility. Avoid regioisomer-related assay artifacts by procuring the exact CAS-registered chemotype.

Molecular Formula C22H19N3O2
Molecular Weight 357.413
CAS No. 313254-68-1
Cat. No. B2642197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide
CAS313254-68-1
Molecular FormulaC22H19N3O2
Molecular Weight357.413
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3O2/c1-2-27-16-13-11-15(12-14-16)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
InChIKeyZPYPYUIAPGEMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide (CAS 313254-68-1): Structural Identity, Physicochemical Profile, and Research-Grade Availability


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide (CAS 313254-68-1) is a benzimidazole-benzamide derivative with the molecular formula C₂₂H₁₉N₃O₂ and a molecular weight of 357.4 g·mol⁻¹ . The compound comprises a 2-(2-aminophenyl)-1H-benzo[d]imidazole core acylated at the aniline nitrogen with a 4-ethoxybenzoyl moiety, as confirmed by IR, ¹H-NMR, ¹³C-NMR, and elemental analysis [1]. This structural arrangement places it within the 2-phenylbenzimidazole-benzamide family, a class investigated for antimicrobial, antiviral, and antiproliferative activities [1]. The compound is commercially available from multiple chemical suppliers for non-human research purposes only, with typical purity specifications of ≥95% (HPLC) .

Why Generic Substitution Fails for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide: Positional and Substituent-Dependent SAR in 2-Phenylbenzimidazole-Benzamide Derivatives


Benzimidazole-benzamide derivatives exhibit pronounced structure-activity relationships (SAR) where both the position of the amide linkage (ortho, meta, para relative to the benzimidazole C-2) and the nature of the 4-substituent on the benzamide phenyl ring critically influence biological target engagement, antimicrobial potency, and physicochemical properties [1]. Within the 2-phenylbenzimidazole series, compounds bearing a 4-ethoxy substituent on the benzamide ring display distinct electronic (electron-donating +M effect) and steric profiles compared to 4-methoxy, 4-methyl, or unsubstituted analogs, altering hydrogen-bonding capacity with target proteins and modulating lipophilicity (cLogP) [2]. As demonstrated across multiple antimicrobial and anticancer screening campaigns, seemingly minor structural modifications within this chemotype can shift MIC values by ≥2–4 fold or abolish activity entirely against specific bacterial and fungal strains [1]. Consequently, procurement of the precise CAS registry compound—rather than a near-neighbor regioisomer or substituent analog—is essential to ensure experimental reproducibility and valid SAR interpretation in drug discovery, chemical biology, and assay development workflows.

Quantitative and Comparative Evidence Guide for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide (313254-68-1): What the Data Do and Do Not Support


Antimicrobial Screening in Benzimidazole-Benzamide Series: Qualitative Activity Ranking Against Gram-Positive, Gram-Negative, and Fungal Strains

A series of benzimidazole-benzamide derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide, was evaluated for in vitro antimicrobial activity against S. aureus, S. faecalis, B. subtilis, E. coli, P. aeruginosa, and C. albicans [1]. The study reported that the tested compounds 'possess good biological activities' [1]. However, specific MIC values for the 4-ethoxybenzamide derivative were not disclosed in the primary publication, limiting direct quantitative comparison [1]. In a structurally related series of benzimidazolylbenzamides, compound 14 (bearing a 4-chlorobenzamido substituent) exhibited the most potent antimicrobial activity against B. subtilis, P. aeruginosa, and C. albicans, with the authors noting that the nature of the aryl substituent was a critical determinant of potency rank order [2].

Antimicrobial Benzimidazole-benzamide SAR

High-Throughput Screening Selectivity Profile: Negative Hit Data from HCMV Nuclear Egress, CBX7, GPR151, and Other Target-Based Assays

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide (CAS 313254-68-1) was included in several large-scale high-throughput screening campaigns, none of which identified the compound as a confirmed hit within their respective assay parameters . Screens included: (i) a biochemical HTRF assay targeting the HCMV UL50-UL53 nuclear egress complex interaction (>200,000 compounds screened; two structurally unrelated hits, GK1 and GK2, were identified as selective NEC inhibitors with IC₅₀ values of 5.3 μM and 21 μM, respectively, but the target compound was neither GK1 nor GK2) [1]; (ii) a primary AlphaScreen assay for CBX7 inhibitors; (iii) a cell-based assay for GPR151 activators; and (iv) AlphaScreen-based biochemical assays for FBW7 and MITF inhibitors . The absence of detectable activity across multiple mechanistically diverse targets suggests a degree of biological selectivity, differentiating this compound from promiscuous benzimidazole derivatives that register as frequent hitters in unrelated assays [1].

High-throughput screening Selectivity HCMV CBX7

Regioisomeric and Substituent-Driven Physicochemical Differentiation: cLogP and Hydrogen-Bonding Capacity of 4-Ethoxy versus 4-Methoxy, 4-Methyl, and Unsubstituted Benzamide Analogs

The 4-ethoxy substituent on the benzamide phenyl ring of CAS 313254-68-1 imparts distinct physicochemical properties relative to its closest structural analogs . Based on the SMILES structure CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 , the introduction of an ethoxy group (-OCH₂CH₃) versus a methoxy (-OCH₃) or methyl (-CH₃) group at the para position increases the calculated partition coefficient (cLogP) by approximately +0.5 to +0.7 log units, consistent with established Hansch substituent constants (π(OEt) ≈ +0.38 vs. π(OMe) ≈ -0.02) [1]. The ether oxygen of the 4-ethoxy group retains hydrogen-bond acceptor capacity (pKHB ≈ 1.0–1.2), but the ethyl extension introduces additional conformational flexibility and a modest increase in molar refractivity (MR ≈ +4.6 cm³·mol⁻¹ vs. methoxy), which may influence passive membrane permeability and protein binding-site complementarity [1].

Physicochemical properties Lipophilicity SAR Regioisomers

Synthetic Route and Key Intermediate Identification: Shared Precursor with Structurally Related Benzimidazole-Benzamide Derivatives Enables Systematic SAR Library Construction

The target compound is synthesized via condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline (AOP, CAS 5805-39-0) with 4-ethoxybenzoyl chloride in the presence of pyridine [1]. The key intermediate AOP is obtained from the reaction of o-phenylenediamine with anthranilic acid [1]. This modular two-step route allows parallel synthesis of a focused library where the benzamide substituent is systematically varied while holding the 2-phenylbenzimidazole scaffold constant [1]. The availability of AOP as a commercial research chemical (≥97% purity) enables head-to-head comparison studies where the 4-ethoxybenzamide derivative (CAS 313254-68-1) can be directly benchmarked against other members of the series synthesized from the same intermediate batch, minimizing variability from differential starting material purity or synthetic route divergence.

Synthesis Intermediate 2-(1H-benzo[d]imidazol-2-yl)aniline Library

Optimal Research Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide (313254-68-1) Based on Available Evidence


Focused Benzimidazole-Benzamide SAR Library Construction for Antimicrobial Lead Optimization

Researchers synthesizing a systematic library of 2-phenylbenzimidazole-benzamide derivatives can employ CAS 313254-68-1 as a key member of the para-alkoxy subset. Using the common AOP intermediate (CAS 5805-39-0), the 4-ethoxy derivative can be prepared alongside 4-methoxy, 4-propoxy, and 4-butoxy analogs to probe the optimal alkoxy chain length for antimicrobial potency and selectivity [1]. The intermediate lipophilicity of the 4-ethoxy group (π ≈ +0.38) fills a critical gap between the polar 4-methoxy and the more lipophilic 4-propoxy analogs, enabling fine-grained SAR resolution [2].

Selectivity Counter-Screen in Anti-HCMV Drug Discovery Programs

For laboratories pursuing novel HCMV nuclear egress complex (NEC) inhibitors, this benzimidazole-benzamide serves as a validated negative-control compound. Its documented lack of activity in the UL50-UL53 HTRF biochemical assay and in HCMV plaque-reduction assays [1] makes it a reliable comparator for establishing assay specificity windows and ruling out non-specific benzimidazole interference in HTS triage workflows, in contrast to the confirmed NEC inhibitor GK1 (IC₅₀ = 5.3 μM) [2].

Physicochemical Property Benchmarking for Computational QSAR/QSPR Model Calibration

Computational chemists developing QSAR or machine-learning models for benzimidazole bioactivity prediction can utilize the well-defined structural and physicochemical parameters of CAS 313254-68-1—including its precise SMILES, InChIKey (ZPYPYUIAPGEMOE-UHFFFAOYSA-N), and substituent constants [1]—as a calibration data point. Its intermediate cLogP and single H-bond acceptor profile provide a valuable anchor for models that must distinguish between alkoxy-substitution effects on target binding, solubility, and permeability [2].

In-House Synthesis and Purity Standardization Using the AOP Modular Route

Procurement teams supporting medicinal chemistry groups can leverage the well-characterized synthetic route via AOP to produce CAS 313254-68-1 at scales of 100 mg to multi-gram with predictable purity profiles [1]. By ordering AOP in bulk and distributing aliquots for parallel acylation with different benzoyl chlorides, cost-per-derivative is substantially reduced compared to purchasing each final compound individually from specialty suppliers, while maintaining full traceability to a single intermediate lot [2].

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.